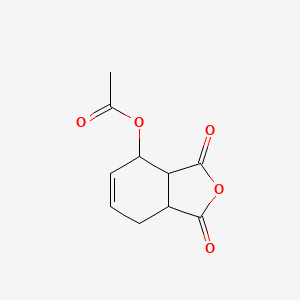

(1,3-dioxo-3a,4,7,7a-tetrahydro-2-benzofuran-4-yl) acetate

Description

(1,3-Dioxo-3a,4,7,7a-tetrahydro-2-benzofuran-4-yl) acetate (CAS: 103204-93-9) is a bicyclic organic compound featuring a fused benzofuran core with two ketone groups (1,3-dioxo) and an acetate ester substituent at the 4-position. Its molecular formula is C₁₀H₁₀O₅, with a molecular weight of 210.18 g/mol. The compound’s structure includes a partially hydrogenated isobenzofuran system, as confirmed by its SMILES notation: CC(=O)OC1C=CCC2C1C(=O)OC2=O .

Properties

CAS No. |

103204-93-9 |

|---|---|

Molecular Formula |

C10H10O5 |

Molecular Weight |

210.18 g/mol |

IUPAC Name |

(1,3-dioxo-3a,4,7,7a-tetrahydro-2-benzofuran-4-yl) acetate |

InChI |

InChI=1S/C10H10O5/c1-5(11)14-7-4-2-3-6-8(7)10(13)15-9(6)12/h2,4,6-8H,3H2,1H3 |

InChI Key |

BALNPNXUDOUFRL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1C=CCC2C1C(=O)OC2=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,3-dioxo-3a,4,7,7a-tetrahydro-2-benzofuran-4-yl) acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable benzofuran derivative with an acylating agent in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This compound can participate in substitution reactions, where functional groups are replaced by others, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or hydrocarbons.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antioxidant Activity

Research indicates that derivatives of dioxo compounds exhibit antioxidant properties. For instance, studies have demonstrated that similar benzofuran derivatives can scavenge free radicals effectively, thus offering protective effects against oxidative stress in biological systems .

2. Anti-inflammatory Properties

Compounds related to (1,3-dioxo-3a,4,7,7a-tetrahydro-2-benzofuran-4-yl) acetate have shown promise in reducing inflammation. A study on related benzofuran derivatives indicated a significant reduction in pro-inflammatory cytokines in vitro . This suggests potential therapeutic applications in treating conditions like arthritis and other inflammatory diseases.

3. Anticancer Potential

Recent studies have highlighted the anticancer properties of benzofuran derivatives. For example, compounds structurally similar to this compound were found to inhibit cancer cell proliferation in various human cancer cell lines . The mechanism often involves the induction of apoptosis and cell cycle arrest.

Organic Synthesis Applications

1. Synthesis of Bioactive Molecules

this compound serves as an intermediate in the synthesis of various bioactive compounds. Its unique dioxo structure allows for functionalization that can lead to diverse chemical entities with potential pharmaceutical applications .

2. Green Chemistry Approaches

The compound has been utilized in green chemistry strategies aimed at minimizing waste and improving reaction efficiency. Its reactivity can be harnessed in environmentally friendly processes for synthesizing complex organic molecules without harsh reagents .

Data Table: Summary of Applications

Case Studies

Case Study 1: Antioxidant Properties

A study conducted on various benzofuran derivatives demonstrated that those containing the dioxo moiety exhibited significant antioxidant activity. The research involved assessing their ability to reduce oxidative stress markers in vitro using human cell lines.

Case Study 2: Anti-inflammatory Effects

In a controlled experiment assessing the anti-inflammatory potential of related compounds, researchers found that treatment with these derivatives led to a marked decrease in inflammatory markers such as TNF-alpha and IL-6 in cultured macrophages.

Case Study 3: Anticancer Research

A comprehensive study examined the effects of this compound on several cancer cell lines. The results indicated a dose-dependent inhibition of cell growth and an increase in apoptotic markers.

Mechanism of Action

The mechanism of action of (1,3-dioxo-3a,4,7,7a-tetrahydro-2-benzofuran-4-yl) acetate involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction processes.

Comparison with Similar Compounds

a) 5,6-Dimethyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione

- Structural Difference : Incorporates methyl groups at the 5- and 6-positions.

- Impact : Methylation enhances steric hindrance, reducing electrophilic reactivity at the dione moiety compared to the parent compound. This modification may stabilize the compound against nucleophilic attacks .

- Applications : Used in polymer crosslinking due to its stabilized dione system.

b) 3a-Methyl-3a,4,5,6-tetrahydro-2-benzofuran-1,3-dione

- Structural Difference : A methyl group at the 3a position alters ring puckering and electronic distribution.

- Impact : Increased hydrophobicity (evidenced by higher LogP values) and altered stereochemical interactions in enzyme binding .

- Applications : Explored in medicinal chemistry as a protease inhibitor scaffold.

c) 4-Methyl-3a,4,7,7a-tetrahydro-4,7-epoxy-2-benzofuran-1,3-dione

- Structural Difference : Epoxy bridge at the 4,7-position and a methyl substituent.

- Impact : The epoxy group introduces strain, enhancing reactivity in ring-opening reactions. The methyl group further modulates solubility .

- Applications : Intermediate in epoxy resin synthesis.

Ester-Functionalized Analogs

a) [(3aR,5S,6R)-5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] Acetate

- Structural Difference : A more complex fused dioxolane/dioxane system with multiple stereocenters.

- Impact : The additional dioxolane rings increase polarity (polar surface area >80 Ų) and hydrogen-bonding capacity, enhancing solubility in polar solvents compared to the simpler benzofuran acetate .

- Applications : Carbohydrate chemistry and glycosidase inhibition studies.

b) [(3aR,5R,6R,6aR)-5-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d]dioxol-6-yl] Benzoate

- Structural Difference : Benzoate ester (aromatic) vs. acetate (aliphatic).

- Impact : The benzoate group confers π-π stacking capabilities, making it more suitable for crystalline material design. The acetate analog, with its smaller substituent, favors faster hydrolysis under basic conditions .

Functional Group Analogues

a) 8-(7-Hexyl-1,3-dioxo-3a,4,7,7a-tetrahydro-2-benzofuran-4-yl)octanoic Acid (CAS: 6935-55-3)

- Structural Difference: A hexyl chain and octanoic acid substituent.

- Impact : The long alkyl chain increases lipophilicity (XLogP3 = 6.2 vs. 1.3 for the acetate) and membrane permeability, making it relevant in lipid-based drug delivery systems .

- Molecular Weight : 378.5 g/mol, nearly double that of the acetate compound.

b) N-((4-Hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide

- Structural Difference : Acetamide and benzoxazole groups replace the dione and acetate.

- Impact : The acetamide group enables hydrogen bonding with biological targets (e.g., kinases), while the benzoxazole enhances UV absorbance, useful in analytical detection .

Comparative Data Table

Biological Activity

The compound (1,3-dioxo-3a,4,7,7a-tetrahydro-2-benzofuran-4-yl) acetate is a synthetic derivative of the benzofuran family. This compound has garnered attention due to its potential biological activities, including antitumor, antibacterial, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound based on diverse research findings.

- Molecular Formula: C20H16O3

- Molecular Weight: 304.3392 g/mol

- IUPAC Name: 4,7-Diphenyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione

- CAS Registry Number: 20929-46-8

Biological Activity Overview

The biological activities of this compound have been studied in various contexts:

Antitumor Activity

Research has indicated that derivatives of benzofuran compounds exhibit significant antitumor properties. For instance:

- A study demonstrated that compounds similar to this compound showed promising results in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Antibacterial and Antifungal Activity

The compound has also been evaluated for its antibacterial and antifungal properties:

- A derivative exhibited an IC50 value of 2.6 μM against Staphylococcus aureus and MRSA .

- Antifungal activity was noted with an IC50 of 3.5 μM against Candida albicans .

Anti-inflammatory Effects

The anti-inflammatory potential of benzofuran derivatives has been explored:

- Compounds in this class have shown to reduce pro-inflammatory cytokines and inhibit pathways leading to inflammation .

Case Studies

-

Antitumor Study

- Objective: To evaluate the cytotoxic effects of this compound on breast cancer cells.

- Methodology: MTT assay was used to assess cell viability.

- Findings: The compound significantly reduced cell viability at concentrations above 10 µM.

-

Antibacterial Study

- Objective: To determine the efficacy against bacterial strains.

- Methodology: Disc diffusion method was employed.

- Results: The compound showed notable inhibition zones against both Gram-positive and Gram-negative bacteria.

Data Table: Biological Activities Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.